Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Overview

Description

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is a fluorescent dye widely used in scientific research. It is known for its ability to react with amine groups, making it a valuable tool in various labeling and imaging applications. This compound is part of the cyanine dye family, which is renowned for its vibrant colors and unique photophysical properties.

Mechanism of Action

Target of Action

The primary target of the Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is amines . This compound is an amine-reactive fluorescent dye , which means it reacts with amines, often found in proteins and other biological molecules.

Mode of Action

The Cyanine 3 dye works by reacting with amines to form stable dye-protein conjugates . The succinimidyl ester (SE) group in the dye reacts with primary amines, typically on the side chain of lysine residues or the N-terminus of proteins, to form stable carboxamide bonds .

Biochemical Pathways

The Cyanine 3 dye is used to label proteins and other amine-containing molecules, allowing them to be visualized using fluorescence microscopy or detected in fluorescence-based assays . The exact biochemical pathways affected would depend on the specific proteins or molecules being labeled.

Result of Action

The result of the Cyanine 3 dye’s action is the stable labeling of target proteins or other amine-containing molecules with a fluorescent tag . This allows the labeled molecules to be visualized or detected using fluorescence-based techniques, providing valuable information about their location, abundance, or interaction with other molecules.

Biochemical Analysis

Biochemical Properties

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt plays a crucial role in biochemical reactions due to its amine-reactive nature. This dye interacts with primary amines present in proteins, peptides, and other biomolecules, forming stable covalent bonds. The succinimidyl ester group of the dye reacts with the amine groups, resulting in the formation of an amide bond. This interaction is highly specific and efficient, making this compound an ideal choice for labeling and detecting biomolecules in various assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. This dye is commonly used to label cells for fluorescence microscopy, flow cytometry, and other imaging techniques. By labeling specific proteins or cellular structures, researchers can study cell function, including cell signaling pathways, gene expression, and cellular metabolism. The dye’s fluorescence properties allow for real-time visualization of these processes, providing valuable insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment ensures that the dye remains bound to the target biomolecule, allowing for accurate detection and visualization. Additionally, the dye’s fluorescence properties enable researchers to monitor changes in gene expression and enzyme activity, providing a comprehensive understanding of its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is generally stable under standard storage conditions, but its fluorescence intensity may decrease with prolonged exposure to light or high temperatures. Researchers have observed that the dye’s labeling efficiency and fluorescence properties remain consistent over short-term experiments. Long-term studies may require careful consideration of the dye’s stability and potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the dye effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher doses, the dye may exhibit cytotoxicity, leading to potential cellular damage or altered physiological responses. Researchers must carefully optimize the dye concentration to achieve accurate labeling while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The dye interacts with enzymes and cofactors that facilitate its binding to target biomolecules. These interactions can influence metabolic flux and alter metabolite levels within cells. By studying the dye’s metabolic pathways, researchers can gain insights into its role in cellular processes and its impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a labeling agent. The dye is transported across cell membranes and distributed to specific cellular compartments, where it binds to target biomolecules. Transporters and binding proteins may facilitate the dye’s localization and accumulation within cells, ensuring accurate labeling and detection .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The dye can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for studying the activity and function of specific proteins or cellular structures. By understanding the dye’s subcellular distribution, researchers can gain valuable insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt typically involves the reaction of Cyanine 3 dye with bihexanoic acid and succinimidyl ester. The process begins with the preparation of the Cyanine 3 dye, followed by the introduction of bihexanoic acid to form the bihexanoic acid derivative. The final step involves the reaction with succinimidyl ester to produce the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards amines, allowing the dye to form stable amide bonds with various biomolecules.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, organic solvents like dimethyl sulfoxide (DMSO), and buffering agents to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products Formed

The major products formed from reactions with this compound are amide-linked conjugates. These conjugates are often used in various labeling and imaging applications in biological research.

Scientific Research Applications

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker in various chemical assays and experiments.

Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biological molecules.

Medicine: Utilized in diagnostic assays and therapeutic research to study cellular processes and disease mechanisms.

Industry: Applied in the development of advanced imaging technologies and optical sensors.

Comparison with Similar Compounds

Similar Compounds

- Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Sodium Salt

- Cyanine 3 Maleimide, Potassium Salt

- Cyanine 5 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Uniqueness

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is unique due to its specific reactivity with amine groups and its optimal photophysical properties for fluorescence imaging. Compared to similar compounds, it offers a balance of high reactivity, stability, and brightness, making it a preferred choice for many researchers.

Biological Activity

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt (often referred to as Cy3) is a fluorescent dye that has garnered attention for its various biological applications, particularly in imaging and labeling biomolecules. This article provides a comprehensive overview of the biological activity of Cy3, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₄₃H₄₉K₄O₁₄S₂

- Molecular Weight : 949.1 g/mol

- Solubility : Highly soluble in aqueous solutions, making it suitable for biological applications.

Cyanine dyes, including Cy3, function primarily through their ability to bind to specific biomolecules. The succinimidyl ester form allows for the covalent attachment to amine groups on proteins and nucleic acids, facilitating targeted labeling. This property is crucial for various imaging techniques such as fluorescence microscopy and flow cytometry.

Key Mechanisms:

- Covalent Bonding : Cy3 reacts with primary amines in proteins to form stable conjugates.

- Fluorescence Emission : Excitation at specific wavelengths (typically around 550 nm) results in emission at approximately 570 nm, allowing for effective visualization.

Biological Applications

Cy3 is widely used in several biological contexts:

- Protein Labeling : It is extensively utilized for labeling antibodies and other proteins to study their localization and interactions within cells.

- Nucleic Acid Labeling : Cy3 can label oligonucleotides for applications in gene expression studies and hybridization assays.

- Cell Imaging : Its fluorescent properties enable real-time imaging of cellular processes.

Case Study 1: Mitochondrial Targeting

A study demonstrated the use of Cy3 as a vector for mitochondrial targeting in cancer cells. The dye was conjugated with a cytotoxic cargo (KLA peptide), enhancing its efficacy significantly. The results showed an increase in cytotoxicity (EC₅₀ = 4 μM) compared to the unconjugated dye (EC₅₀ = 26 μM) . Confocal microscopy confirmed the successful localization of Cy3 conjugates within mitochondria, indicating its potential as a therapeutic agent.

Case Study 2: Antiproliferative Effects

Research into symmetrical cyanine dyes revealed that Cy3 exhibited antiproliferative effects against various human tumor cell lines. For instance, initial screenings indicated significant cytotoxicity against colorectal cancer cells (Caco-2) with an IC₅₀ value of approximately 0.67 µM . The selectivity index was notably high (20.9), indicating potential for targeted cancer therapies.

Comparative Activity Table

| Dye | Cell Line Tested | IC₅₀ (µM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Cy3 | Caco-2 | 0.67 | 20.9 | High potency against colorectal cancer |

| Cy5 | MCF-7 | 0.43 | 17.2 | Effective against breast cancer |

| Cy3-KLA | HeLa | 4 | N/A | Enhanced targeting and delivery |

Properties

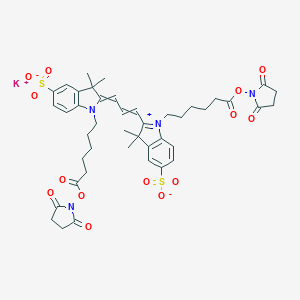

IUPAC Name |

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHGNVAPFRTZCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49KN4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678987 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311966-47-8 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.